Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine

Lipophilicity Partition Coefficient Pre-formulation

Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine (CAS 418788-93-9), systematically named N-[(2,3,4-trimethoxyphenyl)methyl]cyclopentanamine, is a synthetic secondary amine (C15H23NO3, MW 265.35) comprising a cyclopentyl group linked to a 2,3,4-trimethoxy-substituted benzylamine scaffold. It is classified as a research chemical and screening compound, primarily utilized as a building block in medicinal chemistry and organic synthesis.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
CAS No. 418788-93-9
Cat. No. B1349060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl-(2,3,4-trimethoxy-benzyl)-amine
CAS418788-93-9
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC
InChIInChI=1S/C15H23NO3/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3
InChIKeyWQFRXDPSYHVMLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine (CAS 418788-93-9): Physicochemical Identity and Comparator Landscape for Informed Procurement


Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine (CAS 418788-93-9), systematically named N-[(2,3,4-trimethoxyphenyl)methyl]cyclopentanamine, is a synthetic secondary amine (C15H23NO3, MW 265.35) comprising a cyclopentyl group linked to a 2,3,4-trimethoxy-substituted benzylamine scaffold [1]. It is classified as a research chemical and screening compound, primarily utilized as a building block in medicinal chemistry and organic synthesis . The compound is commercially available as a free base (purity ≥95–97%) and as a hydrobromide salt (CAS 1609408-86-7) from multiple vendors including Santa Cruz Biotechnology, Matrix Scientific, Aladdin, and ChemBridge . Its closest structural analogs are positional isomers differing solely in methoxy group arrangement—specifically Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine (CAS 418778-32-2) and Cyclopentyl-(2,4,5-trimethoxy-benzyl)-amine (CAS 499997-33-0)—which share identical molecular formula and molecular weight but exhibit measurably different physicochemical properties relevant to experimental design and procurement decisions.

Why Positional Isomers of Trimethoxybenzyl-cyclopentylamines Cannot Be Interchanged Without Experimental Validation


Although Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine and its positional isomers (3,4,5- and 2,4,5-trimethoxy variants) share an identical molecular formula (C15H23NO3) and molecular weight (265.35), their methoxy substitution patterns produce distinct electronic and steric environments that directly impact lipophilicity (LogP), basicity (pKa), and potentially receptor or enzyme binding interactions . The 2,3,4-isomer exhibits a measured LogP of 3.14, approximately 0.9–0.5 log units higher than the 3,4,5-isomer (LogP 2.27) and the 2,4,5-isomer (ACD/LogP 2.60), translating to roughly an 8-fold and 3-fold increase in calculated partition coefficient, respectively [1]. In the context of the well-characterized trimetoquinol pharmacophore—where 3,4,5-trimethoxybenzyl substitution is critical for β-adrenergic and thromboxane receptor interactions—regioisomeric variation of methoxy position has been shown to profoundly alter receptor subtype selectivity and functional activity [2]. Consequently, substituting one isomer for another without confirmatory analytical and biological data introduces uncontrolled variables in physicochemical property space and pharmacological profile, undermining experimental reproducibility.

Quantitative Differentiation Evidence: Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine vs. Closest Positional Isomers


Lipophilicity (LogP) Differentiation: 2,3,4-Isomer Is Substantially More Lipophilic Than 3,4,5 and 2,4,5 Isomers

The 2,3,4-trimethoxy substitution pattern confers greater lipophilicity compared to the 3,4,5- and 2,4,5-regioisomers. The target compound returns a measured LogP of 3.14, while the 3,4,5-isomer (CAS 418778-32-2) reports LogP 2.27 [1]. The 2,4,5-isomer (CAS 499997-33-0) shows an intermediate ACD/LogP of 2.60 [2]. This represents a ΔLogP of +0.87 vs. 3,4,5 and +0.54 vs. 2,4,5, corresponding to approximately 7.4-fold and 3.5-fold differences in n-octanol/water partition ratio. For applications requiring passive membrane diffusion (e.g., blood-brain barrier penetration, intracellular target engagement in cell-based assays), the enhanced lipophilicity of the 2,3,4-isomer represents a measurable and potentially decisive advantage, although the trade-off in aqueous solubility must also be considered.

Lipophilicity Partition Coefficient Pre-formulation Membrane Permeability

Basicity (pKa) Differentiation: 2,3,4-Isomer Is a Weaker Base Than 3,4,5-Isomer

The predicted pKa of the secondary amine in the 2,3,4-isomer is 9.11, compared to 9.22 for the 3,4,5-isomer . Although the absolute difference (ΔpKa = -0.11) is small, the direction of the shift indicates that the 2,3,4-isomer is a marginally weaker base, attributable to the electron-withdrawing inductive effect of the ortho-methoxy group at position 2. This influences the protonation equilibrium at physiologically relevant pH ranges: at pH 7.4, the 2,3,4-isomer will be >98% protonated vs. >98.5% for the 3,4,5-isomer—a small but systematic difference that may affect salt formation efficiency, HPLC retention under ion-pairing conditions, and interaction with negatively charged biological counterions.

Basicity Ionization State Salt Formation Formulation

Commercial Availability and Salt Form Portfolio: Free Base Advantage vs. Predominantly Hydrochloride-Only Comparators

The 2,3,4-isomer is commercially supplied as a free base (sc-326715, 500 mg, $248.00) and as a hydrobromide salt (CAS 1609408-86-7), offering flexibility for different experimental protocols . In contrast, the 3,4,5-isomer is predominantly available as the hydrochloride salt (sc-326721, 500 mg, $240.00), with limited free base availability often requiring custom synthesis . The free base form (pKa 9.11) provides neutral species for organic-phase reactions, while the hydrobromide salt offers a distinct counterion that may be preferred over hydrochloride for certain crystallization, co-crystal engineering, or ion-sensitive biological applications. The comparable pricing ($248 vs. $240 per 500 mg) means procurement decisions can be driven by form requirements rather than cost.

Procurement Salt Form Selection Solubility Supply Chain

Trimethoxybenzyl Pharmacophore Context: Regioisomeric Methoxy Position Determines Receptor Subtype Engagement Profile

The trimethoxybenzyl moiety is a critical pharmacophoric element in trimetoquinol (TMQ) and related tetrahydroisoquinoline derivatives, where the 3,4,5-trimethoxybenzyl substitution pattern is essential for dual β-adrenergic agonism and thromboxane A2/prostaglandin H2 (TP) receptor antagonism [1]. Systematic modification of the trimethoxybenzyl group—including regioisomeric rearrangement and removal of individual methoxy groups—has been shown to differentially modulate β1, β2, β3 adrenoceptor selectivity and substantially reduce or enhance TP receptor antagonist potency [1][2]. While no head-to-head pharmacological comparison between Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine and its 3,4,5-isomer has been published, the established sensitivity of the trimethoxybenzyl pharmacophore to methoxy positional isomerism provides a strong class-level expectation that the 2,3,4-substitution pattern will produce a distinct biological target interaction profile relative to the 3,4,5-isomer. Researchers evaluating this compound for GPCR or enzyme targets should anticipate regioisomer-dependent activity differences.

Structure-Activity Relationship Trimetoquinol GPCR Pharmacophore

Recommended Application Scenarios for Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine Based on Quantitative Differentiation Evidence


MedChem Campaigns Requiring Enhanced Membrane Permeability for Intracellular or CNS Target Engagement

The 2,3,4-isomer's LogP of 3.14—approximately 0.9 log units higher than the 3,4,5-isomer—positions it as the preferred trimethoxybenzyl-cyclopentylamine scaffold when passive membrane diffusion is a design requirement . In cell-based phenotypic screening or blood-brain barrier penetration studies, the roughly 8-fold higher calculated partition coefficient relative to the 3,4,5-isomer may translate to measurably improved cellular uptake, making this isomer the rational procurement choice for intracellular target-focused projects.

Synthetic Chemistry Applications Requiring Free Base Form for Anhydrous or Base-Sensitive Reaction Conditions

The off-the-shelf availability of the free base form—unique among the trimethoxybenzyl-cyclopentylamine positional isomers—enables direct use in reductive aminations, nucleophilic substitutions, and metal-catalyzed coupling reactions that are incompatible with hydrochloride or hydrobromide salts . This eliminates the need for pre-reaction free-basing steps, reducing workflow complexity and potential yield losses, and making the 2,3,4-isomer the operationally superior choice for synthetic methodology development.

SAR Studies Exploring Methoxy Position Effects on GPCR or Enzyme Target Binding

Given the established sensitivity of the trimethoxybenzyl pharmacophore to methoxy positional isomerism in the trimetoquinol class—where regioisomeric rearrangement alters β-adrenergic subtype selectivity and thromboxane receptor antagonist potency—the 2,3,4-isomer serves as a structurally defined probe for mapping the steric and electronic requirements of the methoxy binding sub-pocket [1]. For research programs investigating adenosine, adrenergic, or prostanoid receptor families, or enzymes with trimethoxyaryl-binding clefts (e.g., carbonic anhydrase isoforms), procuring the specific 2,3,4-isomer is essential for accurate SAR interpretation.

Pre-formulation and Salt Selection Studies Comparing Free Base vs. Hydrobromide Physicochemical Profiles

The concurrent availability of the free base (pKa 9.11) and hydrobromide salt enables direct head-to-head comparison of solid-state properties—including crystallinity, melting point, hygroscopicity, and dissolution rate—within a single regioisomeric scaffold . This provides a well-defined model system for salt screening and pre-formulation development without the confounding variable of regioisomeric structural differences, supporting rational solid-form selection in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.